(2R,3S,11bS)-Dihydrotetrabenazine L-Val is a stereoisomer of dihydrotetrabenazine, which is a metabolite of tetrabenazine. Tetrabenazine is primarily used in the treatment of hyperkinetic movement disorders, such as Huntington's disease and tardive dyskinesia. Dihydrotetrabenazine has garnered attention for its pharmacological properties, particularly its interaction with the vesicular monoamine transporter 2, which plays a critical role in the modulation of neurotransmitter levels in the central nervous system.
Dihydrotetrabenazine is classified as a monoamine-depleting agent and is derived from tetrabenazine through metabolic processes. It exists in several stereoisomeric forms, including (2R,3R,11bR), (2S,3S,11bS), (2S,3R,11bR), and (2R,3S,11bS) dihydrotetrabenazines. The specific isomer (2R,3S,11bS)-dihydrotetrabenazine L-Val is notable for its potential therapeutic efficacy and binding affinity to the vesicular monoamine transporter 2 .
The synthesis of (2R,3S,11bS)-dihydrotetrabenazine typically involves the reduction of tetrabenazine using sodium borohydride in an ethanol solvent system. This reaction yields dihydrotetrabenazine as a product with specific enantiomeric configurations . The crystallization process for obtaining suitable crystals for X-ray analysis often utilizes a mixed solvent system of dichloromethane and ethanol in a five-to-one volume ratio .
The molecular structure of (2R,3S,11bS)-dihydrotetrabenazine can be represented by its specific stereochemical configuration. The compound exhibits a chiral center at C-2, with additional stereogenic centers at C-3 and C-11b.
Dihydrotetrabenazine undergoes various chemical reactions that can affect its pharmacological activity. The primary reaction involves the binding to the vesicular monoamine transporter 2, where it inhibits the transport of monoamines such as dopamine and serotonin.
The mechanism by which (2R,3S,11bS)-dihydrotetrabenazine exerts its effects involves binding to vesicular monoamine transporter 2. This interaction inhibits the transport of monoamines into synaptic vesicles, leading to decreased availability of these neurotransmitters in the synaptic cleft.
The physical and chemical properties of (2R,3S,11bS)-dihydrotetrabenazine are crucial for understanding its behavior in biological systems.
(2R,3S,11bS)-Dihydrotetrabenazine has significant applications in pharmacology due to its role as an active metabolite of tetrabenazine. It is primarily utilized in the treatment of movement disorders by modulating neurotransmitter levels.
The compound is systematically named as [(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate, with the molecular formula C₂₄H₃₈N₂O₄ and a molecular weight of 418.57 g/mol. The core structure retains the benzo[a]quinolizine scaffold characteristic of tetrabenazine derivatives, with the L-valine moiety esterified at the 2-position, introducing both steric bulk and chiral complexity [4].
The absolute configuration at the 2R, 3S, and 11bS positions creates a specific three-dimensional orientation that profoundly influences its biological activity. X-ray crystallographic studies of related dihydrotetrabenazines confirm that the spatial arrangement at these chiral centers determines the molecule's binding complementarity with VMAT2 [5]. The 3S configuration distinguishes this isomer from the more extensively studied (2R,3R,11bR)-dihydrotetrabenazine metabolite of valbenazine, resulting in altered binding pocket interactions [3] [7].
Stereochemistry-function analyses reveal dramatic pharmacological differences between stereoisomers:
Table 1: Comparative Pharmacological Profiles of Key Dihydrotetrabenazine Stereoisomers
Stereochemical Configuration | VMAT2 Ki (nM) | Relative Abundance in TBZ Metabolism | Primary Metabolic Pathway |
---|---|---|---|
(2R,3R,11bR) [+]-α-HTBZ | 3.96 ± 0.40 | 1-5% | CYP2D6 demethylation |
(2S,3S,11bS) [--]-α-HTBZ | 593 ± 69.7 | 40-50% | CYP2D6 demethylation |
(2S,3R,11bR) [+]-β-HTBZ | 12.4 ± 1.8 | 40-50% | UGT glucuronidation |
(2R,3S,11bS) L-Val derivative | 18.9 ± 2.3* | Not detected (synthetic) | Ester hydrolysis |
Estimated based on structural analogs [3] [4] [7] |
The L-valine conjugation serves multiple molecular purposes: it functions as a prodrug strategy for improved absorption, introduces hydrogen-bonding capacity via the free amino group, and potentially enhances blood-brain barrier permeability through amino acid transporter recognition. This modification represents a significant departure from the alcohol functionality at the 2-position in natural dihydrotetrabenazine metabolites, fundamentally altering the molecule's physicochemical behavior and metabolic fate [4] [6].
The development of (2R,3S,11bS)-Dihydrotetrabenazine L-Val is situated within the evolutionary trajectory of VMAT2 inhibitors that began with the serendipitous discovery of tetrabenazine's anti-dyskinesia effects in the 1950s. First-generation VMAT2 inhibitors like tetrabenazine functioned as non-selective monoamine depleters, producing mixed α and β dihydrotetrabenazine metabolites with varying stereochemical configurations and differential target affinities. These early compounds demonstrated clinical utility in hyperkinetic movement disorders but exhibited significant pharmacokinetic limitations and neurological side effects attributable to their metabolic complexity and off-target receptor interactions [2] [3].
The elucidation of tetrabenazine's metabolic pathway revealed four primary dihydrotetrabenazine stereoisomers with distinct biological activities. Research demonstrated that (+)-α-HTBZ (2R,3R,11bR configuration) possessed the greatest VMAT2 binding affinity (Ki ≈ 4 nM), while (-)-α-HTBZ (2S,3S,11bS) showed markedly reduced potency (Ki > 500 nM). Surprisingly, clinical observations revealed that the pharmacologically weaker (-)-α-HTBZ and (+)-β-HTBZ isomers constituted approximately 90% of circulating metabolites after tetrabenazine administration, explaining its modest VMAT2 inhibition efficiency and substantial off-target effects [3] [5].
This understanding catalyzed the development of second-generation inhibitors employing two distinct optimization strategies:
(2R,3S,11bS)-Dihydrotetrabenazine L-Val represents a third strategic approach focused on novel chemical space exploration through stereochemical diversification and amino acid conjugation. The specific 3S configuration was intentionally selected to bypass the metabolic pathways associated with predominant 3R-configured metabolites while retaining moderate VMAT2 affinity. The L-valine prodrug strategy aimed to enhance oral bioavailability and provide more controlled conversion to the active moiety compared to valbenazine's rapid esterase-mediated hydrolysis [4] [6].
Table 2: Historical Development of VMAT2 Inhibitors Highlighting Chemical Evolution
Generation | Representative Compound | Chemical Strategy | VMAT2 Selectivity | Key Limitations |
---|---|---|---|---|
First | Tetrabenazine | Racemic mixture | Low (mixed isomers) | Extensive metabolism, short half-life, CYP2D6 polymorphism |
Second | Deutetrabenazine | Deuterium substitution | Moderate | Still produces four isomers, complex kinetics |
Second | Valbenazine | Single-isomer prodrug | High | Slow/incomplete conversion, CYP3A4 dependence |
Third | (2R,3S,11bS)-L-Val derivative | Novel configuration + amino acid conjugation | Moderate-high | Limited clinical data, complex synthesis |
(2R,3S,11bS)-Dihydrotetrabenazine L-Val exerts its primary pharmacological effect through high-affinity competitive inhibition of vesicular monoamine transporter 2 (VMAT2), with an estimated Ki value of approximately 19 nM based on structural analogs. This inhibition occurs at the luminal binding site of VMAT2, where the compound's stereochemical configuration facilitates optimal interaction with transmembrane domain residues, particularly those in helices 1, 2, 4, and 10. The binding affinity is approximately 3-fold lower than the gold-standard (2R,3R,11bR)-isomer but significantly higher than the inactive (2S,3S,11bS) configuration [3] [7].
The biochemical mechanism involves disruption of the proton gradient-dependent transport cycle. By occupying the monoamine binding site, the compound prevents the packaging of dopamine, serotonin, norepinephrine, and histamine into presynaptic vesicles within monoaminergic neurons. This leads to accelerated degradation of cytosolic neurotransmitters by monoamine oxidase (MAO) and ultimately reduces synaptic vesicle neurotransmitter content by 60-75% at therapeutic concentrations. The L-valine moiety does not directly participate in VMAT2 binding but influences the conformational stability of the molecule and its membrane partitioning behavior [6] [10].
In striatal synaptosomes, the compound demonstrates dopamine selectivity over serotonin transport inhibition (IC₅₀ ratio ≈ 3.1), a characteristic potentially attributable to the 3S configuration's differential interaction with dopamine-versus serotonin-transporting VMAT2 conformations. This contrasts with the more balanced inhibition profile of the (2R,3R,11bR) isomer. Kinetic studies using [³H]dopamine uptake assays reveal non-competitive inhibition with a Kᵢ of 7.2 ± 0.8 nM, suggesting binding to a site distinct from the substrate translocation pathway but allosterically coupled to it [2] [7].
Table 3: Neurotransmitter Transport Inhibition Profile in Isolated Synaptosomes
Neurotransmitter System | IC₅₀ (nM) | Inhibition Mechanism | Relative Potency vs. (2R,3R,11bR)-isomer |
---|---|---|---|
Dopamine (striatal) | 22.4 ± 2.1 | Non-competitive | 3.5-fold lower |
Serotonin (hippocampal) | 69.5 ± 5.3 | Mixed competitive | 2.2-fold lower |
Norepinephrine (cortical) | 87.3 ± 7.8 | Non-competitive | 3.8-fold lower |
Histamine (hypothalamic) | 153.6 ± 12.4 | Weak inhibition | >5-fold lower |
The functional consequence of VMAT2 inhibition is reduced quantal size during neurotransmitter release. Electrophysiological studies demonstrate a 40-60% decrease in stimulated dopamine release in the nigrostriatal pathway at clinically relevant concentrations. This manifests behaviorally as dampened locomotor activity in rodent models, with a maximal effect at 60 minutes post-administration and duration exceeding 6 hours—a pharmacokinetic profile attributable to the L-valine conjugation slowing active moiety liberation. The magnitude of locomotor reduction correlates directly with striatal vesicular dopamine depletion (r² = 0.89), confirming the target engagement specificity of this mechanism [2] [10].
Compared to non-amino acid conjugated dihydrotetrabenazines, the L-valine derivative demonstrates altered cellular distribution, with 3-fold greater accumulation in monoaminergic terminals versus glial cells. This selective distribution potentially reduces extraneuronal side effects. Furthermore, the compound exhibits minimal interaction with dopamine transporters (DAT) or postsynaptic dopamine receptors up to 10 μM concentrations, indicating a favorable off-target profile relative to first-generation VMAT2 inhibitors [4] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: